(3-Fluoroisoquinolin-6-yl)boronic acid
CAS No.: 1105710-34-6
Cat. No.: VC0109388
Molecular Formula: C9H7BFNO2
Molecular Weight: 190.968
* For research use only. Not for human or veterinary use.

CAS No. | 1105710-34-6 |
---|---|
Molecular Formula | C9H7BFNO2 |
Molecular Weight | 190.968 |
IUPAC Name | (3-fluoroisoquinolin-6-yl)boronic acid |
Standard InChI | InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H |
Standard InChI Key | ZHHNXWLNMLXBEO-UHFFFAOYSA-N |
SMILES | B(C1=CC2=CC(=NC=C2C=C1)F)(O)O |
Chemical Properties and Structure
Molecular Identification and Properties
(3-Fluoroisoquinolin-6-yl)boronic acid is identified by the following chemical parameters:
Property | Value |
---|---|
CAS Number | 1105710-34-6 |
Molecular Formula | C9H7BFNO2 |
Molecular Weight | 190.968 g/mol |
PubChem CID | 58488201 |
IUPAC Name | (3-fluoroisoquinolin-6-yl)boronic acid |
The compound features a boronic acid functionality (-B(OH)₂) attached to the 6-position of an isoquinoline ring system, with a fluorine atom at the 3-position . This specific substitution pattern contributes significantly to the compound's reactivity profile and application scope in synthetic organic chemistry. The molecular weight of approximately 191 g/mol places it in a favorable range for use as a building block in medicinal chemistry applications.
Structural Characteristics
The isoquinoline core of (3-Fluoroisoquinolin-6-yl)boronic acid consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The fluorine substituent at the 3-position introduces electronic effects that can influence reactivity patterns and potential biological activities of derivatives produced from this building block. The boronic acid group at the 6-position serves as a functional handle for various transformations, particularly cross-coupling reactions.
The structural arrangement of this compound provides specific electronic and steric properties that make it valuable in organic synthesis. The electron-withdrawing effect of the fluorine atom modifies the electronic distribution within the isoquinoline system, potentially enhancing reactivity at specific positions. The location of the boronic acid group at the 6-position provides a strategic point for functionalization through modern cross-coupling methodologies.
Synthesis and Preparation
The synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid typically involves the functionalization of isoquinoline derivatives with boronic acid groups. This process often includes reactions such as boronation, where a suitable isoquinoline derivative reacts with boron reagents like boron trifluoride etherate in the presence of a base. The preparation methods must account for the presence of the fluorine substituent, which can influence reactivity patterns during synthetic operations.
General Approaches to Arylboronic Acid Synthesis
Arylboronic acids, including (3-Fluoroisoquinolin-6-yl)boronic acid, are traditionally prepared through several established methodologies:
Metalation-Borylation Sequence
This process typically involves the borylation of metalated species such as organolithium and Grignard reagents. These organometallic intermediates can be generated through halogen-metal exchange reactions, metal insertion processes, or directed ortho-lithiation when the arene contains a directing metalation group . The metalated intermediates subsequently react with appropriate boron sources, such as trialkyl borates, followed by hydrolysis to yield the desired boronic acid.
The preparation of (3-Fluoroisoquinolin-6-yl)boronic acid via this route would likely involve careful control of reaction conditions to ensure selective metalation at the desired position. The presence of the fluorine atom may influence the regioselectivity of metalation steps due to its electron-withdrawing properties. Optimization of reaction parameters including temperature, solvent selection, and reagent stoichiometry would be essential for achieving high yields of the target compound.
Palladium-Catalyzed Borylation
Palladium-catalyzed borylation represents another significant approach for synthesizing arylboronic acids. This methodology includes Miyaura-Masuda borylation, which involves cross-coupling between aryl halides or pseudohalides with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts and bases such as potassium acetate . Alternative boron sources such as pinacolborane (HBpin) or catecholborane (HBcat) can also be employed in these transformations.
For the synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid, this approach would require a suitable halogenated isoquinoline precursor with appropriate substitution patterns. The choice of palladium catalyst, ligand, and reaction conditions would be critical for achieving efficient conversion to the boronate ester intermediate, which would subsequently undergo hydrolysis to afford the target boronic acid.
Applications in Organic Synthesis
(3-Fluoroisoquinolin-6-yl)boronic acid serves as a valuable building block in organic synthesis, with particular utility in cross-coupling reactions and the construction of complex molecular frameworks. Its participation in these transformations allows for the efficient incorporation of the fluorinated isoquinoline moiety into diverse molecular scaffolds, enabling the exploration of structure-activity relationships in various research contexts.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (3-Fluoroisoquinolin-6-yl)boronic acid lies in Suzuki-Miyaura cross-coupling reactions. In these transformations, the compound reacts with aryl halides or pseudohalides in the presence of a palladium catalyst and base to yield substituted biaryl products. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the new carbon-carbon bond. The presence of the fluorine substituent in (3-Fluoroisoquinolin-6-yl)boronic acid can influence the electronic properties of the resulting biaryl products, potentially enhancing their utility in pharmaceutical applications. The strategic incorporation of fluorinated isoquinoline moieties into molecular scaffolds can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Other Cross-Coupling Applications
Beyond traditional Suzuki coupling, (3-Fluoroisoquinolin-6-yl)boronic acid may participate in related transformations such as the Chan-Evans-Lam coupling for carbon-heteroatom bond formation. These copper-catalyzed processes enable the connection of the boronic acid with nitrogen, oxygen, or sulfur nucleophiles, expanding the diversity of accessible structures. The compound may also serve as a substrate in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds.
Pharmaceutical Research Applications
(3-Fluoroisoquinolin-6-yl)boronic acid has demonstrated significant utility in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds targeting important therapeutic pathways. The strategic incorporation of fluorinated heterocycles into potential drug candidates represents a well-established approach in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Role in Drug Discovery
(3-Fluoroisoquinolin-6-yl)boronic acid is used as an intermediate in the synthesis of certain Protein Kinase B (PKB) modulators, highlighting its significance in pharmaceutical research. Protein Kinase B, also known as Akt, represents a crucial target in various therapeutic areas, including oncology, metabolic disorders, and cardiovascular diseases. The development of effective PKB modulators requires the incorporation of specific structural elements that can interact favorably with the target protein's binding site.
The fluorinated isoquinoline moiety derived from (3-Fluoroisoquinolin-6-yl)boronic acid can contribute to enhanced binding interactions through various mechanisms, including hydrogen bonding, π-stacking, and dipole-dipole interactions. The precise positioning of the fluorine atom at the 3-position of the isoquinoline ring can influence the electronic distribution within the molecule, potentially optimizing interactions with specific amino acid residues within the target protein. The strategic application of this building block in medicinal chemistry programs demonstrates its value in the pursuit of novel therapeutic agents addressing unmet medical needs.
Significance of Fluorine Substitution
The fluorine atom at the 3-position of the isoquinoline ring contributes significant pharmaceutical relevance to compounds derived from (3-Fluoroisoquinolin-6-yl)boronic acid. Fluorine substitution often confers several advantages in medicinal chemistry, including enhanced metabolic stability through blocking of vulnerable metabolic sites and modulation of pKa values of neighboring functional groups. The incorporation of fluorine can also influence the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
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